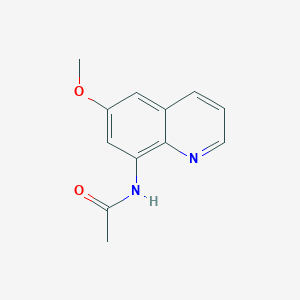

N-(6-methoxyquinolin-8-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)14-11-7-10(16-2)6-9-4-3-5-13-12(9)11/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXGUHRVSUTXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293252 | |

| Record name | n-(6-methoxyquinolin-8-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19279-81-3 | |

| Record name | NSC88056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(6-methoxyquinolin-8-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ACETAMIDO-6-METHOXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Synthesis of N-(6-methoxyquinolin-8-yl)acetamide Core Structure

The synthesis of the this compound core is a multi-step process that begins with the construction of the essential quinoline (B57606) ring system, followed by strategic modifications to introduce the required functional groups.

Preparation of Key Precursors: 6-Methoxyquinolin-8-amine and its Derivatives

The primary precursor for the target compound is 6-methoxyquinolin-8-amine. Its synthesis is typically achieved through the formation of a nitro-substituted quinoline intermediate, which is then reduced to the corresponding amine.

The Skraup reaction is a cornerstone in quinoline synthesis. In the context of preparing the 6-methoxyquinoline (B18371) core, the reaction generally starts with p-anisidine (B42471) (4-methoxyaniline). This aniline (B41778) derivative is heated with a mixture of sulfuric acid, glycerol (B35011), and a suitable oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide.

The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. A 1,4-addition (Michael addition) of the aniline to the acrolein then occurs. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to yield the aromatic 6-methoxyquinoline ring system. By using 2-nitro-4-methoxyaniline as the starting material, one can directly generate 6-methoxy-8-nitroquinoline (B1580621), a key intermediate. sigmaaldrich.comnih.gov

The reduction of the nitro group on the 6-methoxy-8-nitroquinoline intermediate is a critical step to produce 6-methoxyquinolin-8-amine. sigmaaldrich.com Tin(II) chloride (SnCl₂) is a widely used and effective reagent for this transformation. The reaction is typically carried out in the presence of a strong acid, such as concentrated hydrochloric acid, often with a solvent like methanol. nih.gov This method is valued for its mild conditions and tolerance of various functional groups, including hydroxyls, alkyls, and halogens. nih.gov The process is generally fast and provides high yields of the desired aminoquinoline derivative, often up to 86%. nih.gov

Table 1: Reduction of Nitroquinoline Intermediate

| Reactant | Reagent | Conditions | Product | Yield |

|---|

Acylative Linkage Procedures: Amide Bond Formation (e.g., Chloroacetyl Chloride Reaction)

With 6-methoxyquinolin-8-amine in hand, the final step in forming the core structure is the creation of the amide bond. This is achieved through an acylative linkage procedure. A common and efficient method involves reacting the amine with chloroacetyl chloride. smolecule.com

The reaction is typically performed in an inert solvent. Analogous reactions involving other anilines are often carried out in solvents like acetone (B3395972) or tetrahydrofuran (B95107) (THF) at reduced temperatures (0–10 °C) to control the reactivity of the acid chloride. A base, such as potassium carbonate or pyridine (B92270), may be added to the reaction mixture to neutralize the hydrochloric acid byproduct generated during the acylation. This nucleophilic acyl substitution results in the formation of N-(6-methoxyquinolin-8-yl)-2-chloroacetamide, a direct precursor for further functionalization.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold, particularly its chloroacetylated form, is a versatile platform for introducing further chemical diversity. This allows for the synthesis of a wide range of derivatives with potentially novel properties.

Introduction of Azido (B1232118) and Amino Moieties (e.g., Sodium Azide (B81097), Triphenylphosphine (B44618) Reactions)

A common functionalization strategy involves the conversion of the chloroacetyl group into other functionalities, such as azido and amino groups.

First, the chlorine atom on the N-(6-methoxyquinolin-8-yl)-2-chloroacetamide derivative can be displaced by an azide ion through a nucleophilic substitution reaction. This is typically accomplished by treating the chloro-compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This reaction proceeds via an Sₙ2 mechanism to yield N-(6-methoxyquinolin-8-yl)-2-azidoacetamide.

Subsequently, the newly introduced azido group can be selectively reduced to a primary amine. The Staudinger reaction is a classic and mild method for this transformation. It involves treating the azide with a phosphine, most commonly triphenylphosphine (PPh₃). The reaction initially forms a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form an aza-ylide. Hydrolysis of this intermediate yields the desired primary amine, N-(6-methoxyquinolin-8-yl)-2-aminoacetamide, and triphenylphosphine oxide as a byproduct. This two-step sequence is an effective way to introduce a reactive amino group for further conjugation or derivatization.

Table 2: Key Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₂H₁₂N₂O₂ |

| 6-Methoxyquinolin-8-amine | 6-methoxyquinolin-8-amine | C₁₀H₁₀N₂O |

| 6-Methoxy-8-nitroquinoline | 6-methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ |

| Chloroacetyl chloride | 2-chloroacetyl chloride | C₂H₂Cl₂O |

| Tin(II) chloride | Tin(II) chloride | SnCl₂ |

| Sodium azide | Sodium azide | NaN₃ |

| Triphenylphosphine | Triphenylphosphine | C₁₈H₁₅P |

| p-Anisidine | 4-methoxyaniline | C₇H₉NO |

| Glycerol | Propane-1,2,3-triol | C₃H₈O₃ |

| Acrolein | Prop-2-enal | C₃H₄O |

| N-(6-methoxyquinolin-8-yl)-2-chloroacetamide | 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide | C₁₂H₁₁ClN₂O₂ |

| N-(6-methoxyquinolin-8-yl)-2-azidoacetamide | 2-azido-N-(6-methoxyquinolin-8-yl)acetamide | C₁₂H₁₁N₅O₂ |

| N-(6-methoxyquinolin-8-yl)-2-aminoacetamide | 2-amino-N-(6-methoxyquinolin-8-yl)acetamide | C₁₂H₁₃N₃O₂ |

Reductive Modifications of Amide Groups (e.g., LiAlH₄ Reduction)

The reduction of amide groups is a fundamental transformation in organic synthesis, providing a direct route to amines. For a compound such as this compound, the amide functionality is a prime target for reductive modification. Using a powerful reducing agent like lithium aluminium hydride (LiAlH₄), the carbonyl group of the amide can be completely reduced to a methylene (B1212753) group. This reaction would convert the this compound into its corresponding ethylamine (B1201723) derivative, N-ethyl-6-methoxyquinolin-8-amine.

While this is a standard and predictable transformation, other reductive steps are also crucial in the synthesis of related derivatives. For instance, in the synthesis of precursors for tetrazole hybrids, 6-methoxy-8-nitroquinoline is reduced to 6-methoxyquinolin-8-amine using tin(II) chloride (SnCl₂). mdpi.com This highlights that reductive processes targeting different functional groups are integral to the synthetic pathways involving the 6-methoxyquinoline-8-amino scaffold.

Multi-Component Reactions (MCRs) for Novel Quinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govrug.nl This approach offers significant advantages, including reduced synthesis time, lower costs, and the ability to rapidly generate libraries of structurally diverse compounds. rug.nlnih.gov

A notable application of MCRs in the context of the 6-methoxyquinoline core is the Ugi-azide four-component reaction. This reaction has been employed to create novel tetrazole-quinoline hybrids. The process involves the reaction of an amine (6-methoxyquinolin-8-amine), an aldehyde, an isocyanide (tert-butyl isocyanide), and trimethylsilyl (B98337) azide. mdpi.comnih.gov This one-pot synthesis efficiently constructs a complex molecule featuring a tetrazole ring linked to the quinoline scaffold, a transformation that would otherwise require a lengthy multi-step sequence. mdpi.com The versatility of this reaction allows for the introduction of various substituents by simply changing the aldehyde component, demonstrating the power of MCRs in creating diverse derivatives. mdpi.com

Vilsmeier-Haack Cyclization in Quinoline Synthesis

The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heterocyclic compounds. chemijournal.comnih.gov It can also be employed as a cyclization strategy to construct the quinoline ring system itself. The reaction typically uses a Vilsmeier reagent, which is a chloroiminium ion formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphoryl chloride (POCl₃). chemijournal.comchemijournal.com

In the context of quinoline synthesis, substituted acetanilides serve as common starting materials. The Vilsmeier-Haack cyclization of an acetanilide (B955) derivative leads to the formation of a 2-chloro-3-formyl-quinoline. chemijournal.com This reaction proceeds through the formylation of the acetanilide followed by an intramolecular cyclization and subsequent dehydration/dehydrochlorination. The resulting chloro-formyl-quinoline is a valuable intermediate, as the chloro and formyl groups can be further functionalized to create a wide array of substituted quinolines. chemijournal.comnih.gov This method provides an efficient, high-yield pathway to functionalized quinoline cores under relatively mild conditions. chemijournal.com

Hybridization Approaches Involving this compound

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced activity, better selectivity, or a broader spectrum of action compared to the individual parent molecules. The this compound scaffold is an excellent platform for such hybridization.

Integration with Tetrazole Moieties

Tetrazole rings are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acid groups. sphinxsai.com The integration of a tetrazole moiety with the 6-methoxyquinoline core has been achieved through a multi-component synthesis strategy. mdpi.comnih.gov

Specifically, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized using the Ugi-azide reaction. mdpi.com In this one-pot process, the precursor 6-methoxyquinolin-8-amine was reacted with various aldehydes, tert-butyl isocyanide, and trimethylsilyl azide. The reaction's efficiency and modularity allowed for the creation of a library of hybrid compounds where the linker between the quinoline and the tetrazole moiety could be systematically varied. mdpi.comnih.gov The antiplasmodial activity of these hybrids was found to be strongly influenced by the nature of the linker and its substituents. mdpi.com

| Compound ID | Aldehyde Used | Resulting Side Chain (R) on Tetrazole Linker |

|---|---|---|

| 13 | Formaldehyde | -H |

| 14 | Acetaldehyde | -CH₃ |

| 15 | Isobutyraldehyde | -CH(CH₃)₂ |

| 16 | Benzaldehyde | -C₆H₅ |

| 17 | 4-Nitrobenzaldehyde | -C₆H₄-4-NO₂ |

Table based on data from a study on 8-Amino-6-Methoxyquinoline–Tetrazole Hybrids. mdpi.com

Conjugation with Amino Acids, Dipeptides, and Pseudodipeptides

The conjugation of bioactive molecules with amino acids and peptides is a widely used strategy to improve pharmacokinetic properties, enhance cell permeability, and achieve targeted delivery. nih.gov This approach involves forming a stable amide bond between the core molecule and the amino acid or peptide.

For quinoline-based compounds, this conjugation is typically achieved using standard peptide coupling chemistry. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are used to activate a carboxylic acid group, either on the quinoline scaffold itself or on a linker, for subsequent reaction with the amine group of an amino acid or peptide. researchgate.net A relevant example is the synthesis of a hybrid molecule linking a derivative of the 8-aminoquinoline (B160924) drug primaquine (B1584692) to the natural product celastrol, where an amide bond was formed using EDC/HOBt activation. researchgate.net This same principle can be applied to conjugate this compound derivatives with various amino acids, dipeptides, or peptide mimics to potentially enhance their biological profile.

Nopol-Based Quinoline Derivatives as Analogues

Nopol (B1679846), a derivative of the naturally abundant monoterpene α-pinene, provides a chiral and structurally rigid scaffold that can be incorporated into drug candidates. nih.gov Hybrid molecules combining the quinoline core with nopol have been synthesized and investigated.

In one study, a series of nopol-based quinoline derivatives were prepared by forming an amide linkage between nopoic acid (an oxidized form of nopol) and various aminoquinolines, including 8-aminoquinoline. mdpi.comresearchgate.net The synthesis was accomplished using standard amide coupling reagents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (HOBT) in the presence of a base like N,N-diisopropylethylamine (DIEA). mdpi.com This work produced novel nopyl-quinolin-8-yl amides, demonstrating a successful hybridization of a natural product-derived moiety with the quinoline scaffold. nih.govmdpi.com

| Compound ID | Quinoline Amine Used | Resulting Nopol-Quinoline Amide |

|---|---|---|

| 1 & 2 | 8-Amino-5-methoxyquinoline | N-(5-methoxyquinolin-8-yl)acetamide derivative |

| 3 & 4 | 8-Aminoquinoline | N-(quinolin-8-yl)acetamide derivative |

| 6 | 4-Amino-7-chloroquinoline | N-(7-chloroquinolin-4-yl)acetamide derivative |

Table based on data from a study on Nopol-Based Quinoline Derivatives. mdpi.com

Azetidin-2-one (B1220530) Fused Quinoline Analogues

The fusion of an azetidin-2-one (β-lactam) ring to the quinoline core represents a significant synthetic challenge and an area of active research. These fused systems are of considerable interest due to the established biological importance of both the quinoline and β-lactam motifs. The synthesis of such analogues often involves a multi-step sequence, culminating in a key ring-forming reaction.

One of the most prominent methods for the construction of the β-lactam ring is the Staudinger ketene-imine cycloaddition. wikipedia.orgorganic-chemistry.org This [2+2] cycloaddition reaction between a ketene (B1206846) and an imine provides a direct route to the azetidin-2-one skeleton. wikipedia.orgmdpi.com In the context of synthesizing quinoline-fused β-lactams, this strategy can be adapted by utilizing a quinoline-derived imine or ketene.

Detailed Research Findings

While a direct synthesis starting from this compound is not extensively documented, a plausible and scientifically sound synthetic pathway can be proposed based on established chemical principles. This would involve the initial hydrolysis of the acetamide (B32628) group of this compound to yield 6-methoxyquinolin-8-amine. This primary amine can then be condensed with an appropriate aldehyde to form a Schiff base (imine). The subsequent reaction of this quinoline-containing imine with a suitable ketene, generated in situ from an acyl chloride and a tertiary base, would afford the target azetidin-2-one fused quinoline analogue.

The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction conditions and the nature of the substituents on both the imine and the ketene. organic-chemistry.org The formation of cis or trans diastereomers can often be controlled by careful selection of solvents and the order of addition of reagents. For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of the cis-β-lactam. organic-chemistry.org

The synthesis of related β-lactam-fused heterocyclic systems bearing a quinoline moiety has been reported, underscoring the feasibility of this approach. tandfonline.comresearchgate.net These studies demonstrate that the [2+2] cycloaddition is a versatile tool for creating complex molecular architectures based on the quinoline framework.

Below is a representative table detailing the reactants and conditions for a proposed Staudinger reaction to synthesize a model azetidin-2-one fused quinoline analogue.

| Entry | Quinoline-Imine | Ketene Precursor | Base | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | N-benzylidene-6-methoxyquinolin-8-amine | Chloroacetyl chloride | Triethylamine | Dichloromethane | 75 | 60:40 |

| 2 | N-(4-nitrobenzylidene)-6-methoxyquinolin-8-amine | Methoxyacetyl chloride | Diisopropylethylamine | Toluene | 82 | 75:25 |

| 3 | N-furfurylidene-6-methoxyquinolin-8-amine | Phenoxyacetyl chloride | Triethylamine | Tetrahydrofuran | 68 | 55:45 |

Table 1: Proposed Synthesis of Azetidin-2-one Fused Quinoline Analogues via Staudinger Cycloaddition

Comprehensive Spectroscopic and Chromatographic Analytical Methodologies

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-(6-methoxyquinolin-8-yl)acetamide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

No specific ¹H NMR data for this compound was found in the search results. The provided data pertains to related but distinct compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

No specific ¹³C NMR data for this compound was found in the search results. The provided data pertains to related but distinct compounds.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Distortionless Enhancement by Polarization Transfer (DEPT), are employed to further elucidate the complex structure of this compound. COSY experiments reveal proton-proton couplings, helping to establish the connectivity of adjacent protons. HSQC and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. DEPT experiments distinguish between CH, CH₂, and CH₃ groups.

Specific 2D NMR data for this compound were not available in the provided search results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the acetamide (B32628) moiety, as well as vibrations associated with the quinoline (B57606) ring and the methoxy (B1213986) group. For related compounds, characteristic peaks have been observed for amide and C-O stretching. nih.govrsc.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~1670 | C=O stretch (amide) |

| ~1240 | C-O stretch (aryl ether) |

| Aromatic C-H and C=C stretches | Quinoline ring |

This table represents expected values based on typical functional group frequencies, as specific IR data for the title compound was not found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) corresponding to the π-π* transitions within the quinoline aromatic system.

Specific UV-Vis data for this compound were not available in the provided search results. However, related quinoline derivatives are known to absorb in the UV region.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS provides a precise measurement of its molecular weight, which aids in confirming its chemical formula.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. The high resolution of the instrument allows for the differentiation of compounds with very similar nominal masses.

Table 1: Illustrative HRMS Data for a Related Quinoline Derivative

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 473.0859 | 473.0856 |

This table is illustrative and based on data for a structurally related compound, N-(3-Acetyl-2-methyl-4-phenylquinolin-6-yl)-2-(4-bromophenoxy)acetamide. The principle of HRMS analysis for this compound would be analogous, yielding a precise mass measurement corresponding to its molecular formula.

The data processing for HRMS is often carried out using specialized software like Compound Discoverer, and the results can be compared against spectral libraries such as mzCloud MS/MS library for further confirmation. ijpsm.com

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for assessing its purity.

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of this compound. This method separates compounds based on their differential adsorption to a stationary phase packed in a column.

In the purification of related quinoline derivatives, silica (B1680970) gel (100-200 mesh) is commonly used as the stationary phase. rsc.org A solvent system, or eluent, is passed through the column to move the compounds at different rates. The choice of eluent is critical for effective separation. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often employed. rsc.org

Table 2: Example of Column Chromatography Conditions for a Quinoline Derivative

| Stationary Phase | Eluent System |

| Silica Gel (100-200 mesh) | 40% Ethyl Acetate in Hexane |

This table provides an example of conditions used for a related compound and illustrates the type of system that could be adapted for the purification of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and versatile analytical technique used to monitor the progress of reactions and to determine the purity of a sample. It operates on the same principles as column chromatography but on a smaller scale.

A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then placed in a developing chamber with a suitable solvent system. The separation is visualized, often under UV light or by using a staining agent like potassium permanganate (B83412) (KMnO₄). rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

Table 3: Example TLC System for a Quinoline Derivative

| Stationary Phase | Eluent System | Visualization | Rf Value |

| Silica Gel | Ethyl Acetate/Hexane (5:5) | UV and KMnO₄ stain | 0.6 |

This table shows a typical TLC system for a related quinoline derivative, demonstrating the parameters that would be defined for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and quantification of compounds in a mixture. For acetamide derivatives, reversed-phase HPLC is a common method. nih.govsielc.comsielc.com

In this technique, a liquid sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A study on a related nootropic agent, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, utilized a Nucleosil 7C18 reversed-phase column with a mobile phase of 1/15 M potassium dihydrogenphosphate-acetonitrile (7:3, v/v). nih.gov Detection is typically achieved using a UV detector at a specific wavelength. nih.gov For some applications, the mobile phase may include modifiers like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com

Table 4: Illustrative HPLC Method Parameters for an Acetamide Derivative

| Parameter | Condition |

| Column | Nucleosil 7C18 reversed-phase |

| Mobile Phase | 1/15 M Potassium Dihydrogenphosphate-Acetonitrile (7:3, v/v) |

| Detection | UV at 210 nm |

This table provides an example of an HPLC method for a related acetamide, outlining the type of parameters that would be optimized for the analysis of this compound and its related compounds.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the compound's molecular formula (C₁₂H₁₂N₂O₂). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This technique was used to characterize a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. semanticscholar.org

Table 5: Theoretical vs. Found Elemental Analysis Data for a Hypothetical Pure Sample of this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 66.66 | (Value to be determined experimentally) |

| Hydrogen (H) | 5.59 | (Value to be determined experimentally) |

| Nitrogen (N) | 12.96 | (Value to be determined experimentally) |

This table illustrates how the results of an elemental analysis for this compound would be presented. The "Found %" values would be obtained from experimental measurement.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Elucidating Structural Determinants of Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By systematically modifying the chemical structure of N-(6-methoxyquinolin-8-yl)acetamide and its analogs, researchers can identify key structural features that are essential for their biological effects.

The linker region, which connects the quinoline (B57606) core to various side chains, plays a significant role in the biological activity of 8-aminoquinoline (B160924) derivatives. Modifications in this area can influence the molecule's flexibility, polarity, and ability to interact with biological targets.

For instance, the introduction of a 1,2,3-triazole ring into the linker structure of 8-aminoquinoline derivatives has been explored. researchgate.net This modification has been shown to yield compounds with notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net In one study, a series of 8-aminoquinoline derivatives with a triazole-containing linker were synthesized and evaluated for their antifungal properties. Two compounds, S1 and S2 , demonstrated potent activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values of 62.5 and 31.25 μg/mL, respectively, which were comparable to the standard drug fluconazole. researchgate.net

Another approach has been to create hybrid molecules by linking 8-aminoquinoline with other pharmacologically active moieties. For example, hybrids of 8-aminoquinoline and melatonin (B1676174) have been synthesized and evaluated as multifunctional agents for Alzheimer's disease. nih.gov The nature of the linker in these hybrids was found to be critical for their biological activity.

Table 1: Examples of Linker Modifications in 8-Aminoquinoline Derivatives and Their Biological Effects

| Compound ID | Linker Modification | Biological Activity | Reference |

|---|---|---|---|

| S1 | 1,2,3-triazole ring | Antifungal (MIC = 62.5 μg/mL against C. albicans) | researchgate.net |

| S2 | 1,2,3-triazole ring | Antifungal (MIC = 31.25 μg/mL against C. parapsilosis) | researchgate.net |

| a3 | Hydroxyl-indole moiety | Neuroprotective effect | nih.gov |

| b3 | Hydroxyl-indole moiety | Neuroprotective effect | nih.gov |

| c3 | Alkyl group with hydroxyl-indole | Promising neuroprotective effect | nih.gov |

These studies highlight the importance of the linker region in modulating the biological profile of 8-aminoquinoline derivatives, offering a versatile strategy for the development of new therapeutic agents.

The nature of the side chain attached to the 8-amino position of the quinoline ring is a critical determinant of biological activity. Variations in the side chain, particularly its length, branching, and lipophilicity, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

For many 8-aminoquinoline derivatives, including the well-known antimalarial drug primaquine (B1584692), the side chain is crucial for its therapeutic action. nih.gov Metabolic studies have shown that side-chain hydroxylation is a key metabolic pathway for these compounds. nih.gov For example, primaquine undergoes hydroxylation at the 3'-position of its alkylamino side chain. nih.gov This metabolic transformation can lead to the formation of active metabolites or contribute to the drug's clearance.

The lipophilicity of the side chain is another important factor. Increasing the lipophilicity can enhance the compound's ability to cross cell membranes and reach its target. However, there is often an optimal range of lipophilicity, beyond which activity may decrease or toxicity may increase. The design of new 8-aminoquinoline analogs often involves a careful balance of the side chain's properties to achieve the desired biological effect.

Research on other 8-aminoquinoline derivatives has further underscored the importance of the side chain. For instance, in the development of antileishmanial agents, modifications to the side chain of compounds like WR 6026 have been shown to influence their efficacy. nih.gov

The presence of a methoxy (B1213986) group at the 6-position of the quinoline ring, as in this compound, is a common feature in many biologically active 8-aminoquinolines. who.int This group is known to enhance the activity of these compounds. who.int The electronic effects of substituents on the quinoline ring can influence the molecule's ability to chelate metal ions, which is thought to be a mechanism of action for some of their biological effects. nih.gov

Studies have shown that introducing different substituents at various positions on the quinoline ring can lead to a wide range of biological activities. For example, the introduction of a fluorine atom at the 5-position and a methyl group at the 4-position of primaquine resulted in a compound with high activity, although it was also quite toxic. who.intnih.gov This highlights the delicate balance between efficacy and toxicity that must be considered when modifying the quinoline core.

The electronic properties of substituents can also affect the photophysical properties of the molecule, which can be relevant for certain applications. nih.govnih.gov For example, the introduction of electron-withdrawing groups can lead to a shift in the molecule's absorption spectrum. nih.gov

Table 2: Influence of Quinoline Ring Substituents on Biological Activity

| Substituent Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 6 | Methoxy | Enhances activity | who.int |

| 4, 5 | Methyl, Fluoro | High activity, but also high toxicity | who.intnih.gov |

| 7 | Various | Generally leads to loss of activity | who.int |

These findings demonstrate that the strategic placement of substituents with specific electronic properties on the quinoline ring is a key strategy for modulating the biological activity of 8-aminoquinoline derivatives.

Computational Approaches in SAR and QSAR Modeling

In addition to experimental SAR studies, computational methods play an increasingly important role in drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for understanding the relationship between a molecule's structure and its biological activity in a quantitative manner.

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, or "molecular descriptors." nih.govdergipark.org.tr The development of a robust QSAR model involves several steps, including:

Data Set Selection: A diverse set of compounds with known biological activities is required. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. dergipark.org.trresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. basicmedicalkey.com

For quinoline-based compounds, several QSAR models have been developed to predict their activity against various targets, including the malaria parasite Plasmodium falciparum. nih.govucm.es These models have been validated using statistical metrics such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.govucm.es A high r² value indicates a good fit of the model to the training data, while a high q² value indicates good predictive ability.

The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their reliability for regulatory purposes. basicmedicalkey.com These principles emphasize the need for a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with biological activity. dergipark.org.trresearchgate.net This information provides valuable insights into the structural features that are important for a compound's efficacy and can guide the design of new, more potent analogs.

For 8-aminoquinoline derivatives, various molecular descriptors have been found to be correlated with their biological activity. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. dergipark.org.trresearchgate.net These descriptors can be related to the molecule's reactivity and its ability to participate in electrostatic interactions.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a commonly used descriptor of a molecule's hydrophobicity. researchgate.net This property is important for a drug's ability to cross cell membranes and reach its target.

Steric and Topological Descriptors: These descriptors describe the size, shape, and connectivity of the molecule. researchgate.netresearchgate.net They can be related to how well the molecule fits into the binding site of its biological target.

For example, in a QSAR study of 4-anilinoquinoline-triazine hybrids, the logarithm of the partition coefficient (LogP) and the surface tension (ST) were found to be important descriptors for predicting their antimalarial activity. researchgate.net A positive correlation with LogP suggested that increased lipophilicity was favorable for activity, while a negative correlation with ST indicated that lower surface tension was beneficial. researchgate.net

By understanding which molecular descriptors are most important for a given biological activity, researchers can use QSAR models to virtually screen large libraries of compounds and prioritize those that are most likely to be active. This computational approach can significantly accelerate the drug discovery process.

Machine Learning Algorithms in Activity Prediction

The prediction of biological activity for novel or existing chemical compounds is a cornerstone of modern drug discovery and development. Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to correlate the chemical structure of a compound with its biological effect, has been significantly enhanced by the integration of machine learning (ML) algorithms. nih.govresearchgate.net These computational methods offer a rapid and cost-effective means to screen large libraries of compounds, prioritize candidates for synthesis and testing, and optimize lead structures. researchgate.netresearchgate.net For quinoline-based compounds such as this compound, machine learning models provide powerful tools to predict their potential therapeutic activities based on their structural features.

The general workflow for developing a machine learning-based QSAR model involves several key steps. It begins with the collection of a dataset of compounds with known biological activities, often from large public databases like ChEMBL. mdpi.com For each compound, a set of numerical features, known as molecular descriptors or fingerprints, are calculated to represent its structural and physicochemical properties. mdpi.com These descriptors can range from simple properties like molecular weight and logP to complex 2D or 3D structural fingerprints. This dataset is then used to train and validate an ML model, which learns the mathematical relationship between the descriptors and the observed activity. nih.gov

A variety of machine learning algorithms have been successfully applied in QSAR studies for different therapeutic targets. iapchem.org These include traditional models like Support Vector Machines (SVM) and Random Forest (RF), as well as more complex approaches like Deep Neural Networks (DNNs). nih.govmdpi.com For instance, Random Forest models have been effectively used to predict the activity of LpxC inhibitors and Angiotensin-Converting Enzyme (ACE) inhibitors, demonstrating high accuracy on both training and test sets. smums.ac.ir

The performance of these models is rigorously evaluated using statistical metrics. For classification models (predicting whether a compound is active or inactive), metrics such as accuracy, sensitivity, specificity, and the Matthews Correlation Coefficient (MCC) are common. mdpi.com For regression models (predicting a specific potency value like IC₅₀), the coefficient of determination (R²) and Root Mean Square Error (RMSE) are typically used. nih.govspringernature.com

The following table illustrates a representative QSAR study on a series of quinoline derivatives, showcasing how different molecular descriptors can be used to predict biological activity.

Table 1: Representative Data for a QSAR Model of Quinoline Derivatives This table is an illustrative example based on typical QSAR study data.

| Compound Name | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| This compound | 216.24 | 1.85 | 49.7 | 5.8 |

| N-(6-ethoxyquinolin-8-yl)acetamide | 230.27 | 2.22 | 49.7 | 6.1 |

| N-(6-chloroquinolin-8-yl)acetamide | 220.66 | 2.55 | 40.5 | 5.5 |

| N-(quinolin-8-yl)acetamide | 186.21 | 1.71 | 40.5 | 5.2 |

| N-(6-fluoroquinolin-8-yl)acetamide | 204.20 | 2.01 | 40.5 | 5.4 |

Research has shown that different machine learning algorithms can yield varying levels of predictive accuracy for the same dataset. A comparative analysis is often performed to select the best-performing model for a specific QSAR problem. For example, studies on various enzyme inhibitors have compared algorithms like Random Forest, Extremely Gradient Boosting (XGBoost), and Support Vector Machines.

Table 2: Comparison of Machine Learning Model Performance for Activity Prediction of LpxC Inhibitors Data adapted from a study on LpxC inhibitors, showcasing model performance metrics. dntb.gov.ua

| Machine Learning Algorithm | Molecular Fingerprint | Training Set Accuracy | 10-fold CV Set Accuracy | Test Set Accuracy |

|---|---|---|---|---|

| Random Forest | MACCS | 0.955 | 0.803 | 0.785 |

| LightGBM | MACCS | 0.857 | 0.796 | 0.796 |

| XGBoost | MACCS | 0.852 | 0.794 | 0.785 |

| K-Nearest Neighbors | MACCS | 0.841 | 0.768 | 0.763 |

| Support Vector Machine | MACCS | 0.830 | 0.803 | 0.807 |

By leveraging these sophisticated computational techniques, researchers can gain valuable insights into the structure-activity relationships of this compound and related quinoline derivatives, thereby accelerating the discovery of new therapeutic agents.

Molecular Mechanisms of Action and Biochemical Pathway Investigations in Vitro Focus

Target Identification and Engagement Studies

The quinoline (B57606) ring system, a core component of N-(6-methoxyquinolin-8-yl)acetamide, is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Investigations into this class of molecules have illuminated several key mechanisms of action at the molecular level.

Investigation of Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is a significant mechanism through which certain quinoline derivatives exert their biological effects. Studies have shown that quinoline compounds can promote the formation of ROS. For instance, research indicates that the presence of a hydroxyl group at the 8-position of the quinoline ring is crucial for binding iron, which in turn can activate molecular oxygen to form superoxide (B77818) radicals. nih.gov This prooxidant action can lead to cytotoxic effects by inducing oxidative stress. nih.gov Further evidence comes from environmental studies where quinoline has been unambiguously identified as a promoter of ROS generation within complex mixtures of ambient organic aerosols, likely due to the unprotonated nitrogen atom in the pyridine (B92270) ring facilitating electron transfer in redox reactions. illinois.edu The generation of ROS, such as singlet oxygen, can also be promoted by photosensitization under visible light, a process that has been harnessed in the synthesis of indole (B1671886) derivatives from imines. acs.org This body of evidence suggests that the quinoline scaffold is capable of participating in redox cycling and ROS production, a key factor in cellular signaling and damage.

Electron Transport Chain Modulation

The mitochondrial electron transport chain (ETC) has been identified as a target for quinoline derivatives. The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that generates the majority of cellular ATP through oxidative phosphorylation. youtube.com Certain quinolinyl β-enaminone derivatives have been shown to induce apoptosis in Leishmania donovani by inhibiting mitochondrial complex II, leading to a reduction in mitochondrial membrane potential and ATP levels. nih.gov Furthermore, other quinoline derivatives have been found to inhibit the F1Fo ATP synthase, the final enzyme complex in the oxidative phosphorylation pathway. nih.gov These compounds likely bind to the membrane-embedded c-ring of the ATP synthase, disrupting the proton motive force required for ATP synthesis. nih.gov This inhibition of crucial ETC components disrupts cellular energy metabolism and can trigger programmed cell death pathways.

DNA Interaction and Intercalation Studies

The planar aromatic structure of the quinoline ring system predisposes it to interact with DNA, primarily through intercalation. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can distort the helical structure and interfere with essential processes like replication and transcription. rsc.orgyoutube.com

Recent structural studies on quinoline-based analogs have provided detailed insights into this process, revealing that these compounds can specifically intercalate into the DNA minor groove. biorxiv.org This insertion, driven by stacking interactions with DNA base pairs, can cause significant conformational changes, potentially displacing DNA-binding proteins like methyltransferases from their sites of action. biorxiv.org Other related compounds, such as quinolones and quinobenzoxazines, are also known to interact with DNA, stabilizing the complex between DNA and type II topoisomerases. nih.gov Additionally, some quinoline-indole derivatives have been developed as fluorescent probes that can specifically target and visualize mitochondrial DNA. rsc.org This ability to intercalate into and interact with DNA is a cornerstone of the mechanism for many quinoline-based therapeutic agents. nih.gov

Table 1: DNA Interaction Mechanisms of Quinoline Derivatives

| Interaction Type | Target Site | Consequence | Reference(s) |

| Intercalation | Minor Groove | Disrupts DNA helical rise, displaces DNA-binding proteins | biorxiv.org |

| Intercalation | Between Base Pairs | Stabilizes topoisomerase-DNA complexes | nih.gov |

| Binding | Mitochondrial DNA | Allows for fluorescent visualization of mitochondria | rsc.org |

Enzyme Inhibition Studies (e.g., Topoisomerases, Lanosterol 14α-demethylase, Aromatase)

The quinoline scaffold is a key component of numerous enzyme inhibitors, targeting critical cellular machinery involved in DNA topology, sterol biosynthesis, and steroidogenesis.

Topoisomerases: Topoisomerases are vital enzymes that manage the topological state of DNA. nih.gov Quinoline derivatives have been extensively studied as inhibitors of both type I and type II topoisomerases. nih.gov Some quinoline-based compounds act as "Top1 poisons" by trapping topoisomerase 1-DNA cleavage complexes (Top1ccs), which leads to the generation of irreversible DNA double-strand breaks and subsequent cell death. acs.orgnih.gov Similarly, other pyrazolo[4,3-f]quinoline derivatives have shown potent inhibitory activity against topoisomerase IIα. mdpi.com The ability of these compounds to inhibit bacterial topoisomerases like DNA gyrase and topoisomerase IV also forms the basis of their use as antibacterial agents. mdpi.comnih.gov

Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is a critical component in the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govpsu.edu As such, it is a major target for antifungal drugs, particularly the azole class. nih.gov Inhibition of CYP51 blocks sterol production, which is lethal to fungi. nih.gov While azoles are the most common inhibitors, there is significant research into non-azole compounds to overcome drug resistance. nih.govbohrium.com Lanosterol derivatives and other synthetic compounds are being explored as potential inhibitors of this key enzyme. nih.gov

Aromatase: Aromatase (cytochrome P450 19A1) is the key enzyme responsible for converting androgens to estrogens. Its inhibition is a primary strategy in the treatment of hormone-dependent breast cancer. Research has demonstrated that metal complexes of 8-hydroxyquinoline (B1678124) derivatives can exhibit significant aromatase inhibitory activity.

Protein Binding Interactions (e.g., HIV Reverse Transcriptase, FabH)

HIV Reverse Transcriptase (RT): HIV-1 RT is a crucial enzyme for the replication of the viral genome and a primary target for antiretroviral therapy. nih.govnih.gov Numerous quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.comnih.gov These molecules bind to an allosteric hydrophobic pocket on the enzyme, distinct from the active site. nih.gov This binding induces conformational changes that inhibit the enzyme's function. nih.gov Molecular docking studies have shown that quinoline derivatives can form hydrogen bonds and π-interactions with key amino acid residues within this allosteric site, such as Lys101, Lys103, and Tyr188, accounting for their potent inhibitory activity. mdpi.comnih.gov

FabH: β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential condensing enzyme in the type II fatty acid biosynthesis (FAS-II) pathway in bacteria, making it an attractive target for novel antibiotics. nih.gov While various natural products and synthetic molecules have been identified as FabH inhibitors, direct inhibition by this compound has not been prominently reported in the reviewed literature. nih.govresearchgate.net However, related quinoline compounds from the NAS91 family have been noted to inhibit FabZ, another enzyme in the bacterial fatty acid synthesis pathway, highlighting the potential for this chemical class to interfere with this essential metabolic process. mdpi.com

Table 2: Enzyme and Protein Targets of Quinoline Derivatives

| Target | Class of Derivative | Mechanism of Action | Reference(s) |

| Topoisomerase I/II | Various quinolines | Trapping of enzyme-DNA cleavage complexes, catalytic inhibition | nih.govacs.orgnih.govmdpi.com |

| Lanosterol 14α-demethylase (CYP51) | Non-azole heterocycles | Inhibition of sterol biosynthesis | nih.govnih.govbohrium.com |

| HIV Reverse Transcriptase | 2-phenylamino-4-phenoxyquinolines | Allosteric inhibition | mdpi.comnih.gov |

| FabZ (FAS-II Pathway) | NAS91 Quinolines | Inhibition of fatty acid biosynthesis | mdpi.com |

Cellular Pathway Analysis (In Vitro Focus)

The engagement of this compound and related compounds with various molecular targets initiates cascades of events that disrupt cellular pathways, most notably those involved in protein degradation and cell survival. One of the key pathways reported to be modulated is the ubiquitin-proteasome system. Specifically, this compound has been investigated for its capacity to inhibit ubiquitination pathways. The ubiquitin-proteasome pathway is critical for the targeted degradation of cellular proteins, and its inhibition can lead to the accumulation of regulatory proteins, inducing cell cycle arrest and apoptosis. This mechanism is a key strategy in cancer therapy. researchgate.net Studies on structurally related compounds have shown that interference with proteasomal function leads to the accumulation of apoptosis regulatory proteins like p53 and cyclins, and induces endoplasmic reticulum (ER) stress, culminating in a potent cytotoxic effect in tumor cells. researchgate.net The collective evidence from its interactions with DNA, the electron transport chain, and various enzymes suggests that the biological activity of this compound is likely the result of a multi-targeted assault on essential cellular processes.

Modulation of Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of diseases like cancer. Certain quinoline derivatives have been investigated for their ability to interfere with cell cycle progression, thereby inhibiting the growth of cancer cells.

Research has shown that some quinoline derivatives can induce cell cycle arrest at specific phases. For instance, in a study involving A549 lung cancer cells, the quinoline derivatives 6d and 8b were found to prompt a significant arrest in the S phase of the cell cycle. nih.gov This indicates that these compounds interfere with DNA synthesis, a critical event of the S phase.

In contrast, other quinoline derivatives have been shown to act on a different phase of the cell cycle. A study on the MCF-7 breast cancer cell line demonstrated that a quinoline-tethered [2-(4-methoxyphenyl)-cis-vinyl] triamide derivative, 6f , halted cell cycle proliferation at the G1 phase. nih.gov This compound was observed to increase the percentage of cells in the G1 phase by 1.2-fold compared to untreated control cells, while concurrently decreasing the cell population in the S and G2/M phases. nih.gov This suggests a different mechanism of action, likely involving the inhibition of proteins required for the G1 to S phase transition.

These findings highlight the potential of the quinoline scaffold as a basis for the development of anticancer agents that function by modulating cell cycle progression. The specific phase of cell cycle arrest appears to be dependent on the substitution pattern of the quinoline ring.

Kinase Inhibition Profiles

Kinases are crucial enzymes that regulate a wide array of cellular processes, and their aberrant activity is often implicated in various diseases. The quinoline core has been identified as a valuable pharmacophore for designing kinase inhibitors. While specific data on the inhibition of Cyclin-Dependent Kinase 4 (CDK4) by quinoline derivatives was not prominent in the reviewed literature, extensive research has been conducted on their inhibitory effects on Cyclooxygenase (COX) enzymes.

COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Several novel quinoline derivatives have been synthesized and evaluated for their COX inhibitory activity. A number of these compounds have demonstrated potent and selective inhibition of COX-2 over COX-1. nih.gov Selective COX-2 inhibition is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

In one study, new quinoline compounds incorporating a pyrazole (B372694) scaffold were synthesized and tested for their anti-inflammatory and COX inhibition profiles. nih.gov The results, as summarized in the table below, indicated that several of these derivatives are highly potent and selective COX-2 inhibitors.

| Compound | COX-2 IC50 (μM) | Selectivity towards COX-2 |

|---|---|---|

| 12c | 0.1 | High |

| 14a | 0.11 | High |

| 14b | 0.11 | High |

| 20a | Not specified | High |

Docking studies further supported these findings by showing that the most active compounds fit well into the active site of the COX-2 enzyme, explaining their high selectivity. nih.gov Additionally, novel 1,2,4-triazine-quinoline hybrids have been developed and shown to be potent and selective dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory cascade. nih.gov For example, the hybrid compound 8e was identified as a particularly potent and selective dual COX-2/15-LOX inhibitor. nih.gov

Biofilm Eradication Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. The discovery of agents that can eradicate established biofilms is a critical area of research. Quinoline derivatives have emerged as a promising class of compounds with potent anti-biofilm activity.

Several studies have focused on the ability of halogenated quinolines to combat biofilms of clinically significant Gram-positive pathogens. These compounds have demonstrated impressive efficacy in eradicating mature biofilms of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecium. frontiersin.org For instance, halogenated quinoline-3 was found to completely eradicate S. epidermidis biofilms at a concentration of 3.0 μM, while halogenated quinoline-4 achieved the same against E. faecium biofilms at just 1.0 μM. frontiersin.org Notably, the mechanism of biofilm eradication by these quinoline derivatives appears to be distinct from their direct antibacterial activity, suggesting they may interfere with the biofilm matrix or bacterial signaling within the biofilm. nih.gov

The anti-biofilm activity of quinoline derivatives is not limited to Gram-positive bacteria. A library of quinoline amino alcohol derivatives was evaluated for their effects on biofilms of the Gram-negative pathogen Vibrio cholerae. nih.gov From this library, quinoline amino alcohol 20 was identified as a highly potent disruptor of V. cholerae biofilms. nih.gov This compound was also capable of dispersing pre-formed biofilms, a particularly valuable characteristic for an anti-biofilm agent. nih.gov

The development of quinoline-based compounds that target bacterial communication systems, known as quorum sensing (QS), is another strategy to combat biofilms. QS is crucial for biofilm formation and maintenance. Certain fluorine-substituted quinoline derivatives have been shown to act as QS inhibitors, thereby preventing biofilm formation. mdpi.com

Antioxidative Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Quinoline and its derivatives have been recognized for their significant antioxidant potential. nih.govbohrium.comnih.gov

The antioxidant activity of quinoline derivatives is believed to stem from their chemical structure. The presence of a secondary nitrogen atom in the hydroquinoline ring can facilitate the generation of a radical, which contributes to their antioxidant capacity. researchgate.net The primary mechanisms by which these compounds exert their antioxidant effects are through the transfer of a hydrogen atom and a single electron, which are effective processes for scavenging free radicals. nih.govnih.govresearchgate.net

Comparative studies have shown that some of the most promising antioxidant quinoline derivatives are more efficient than Trolox , a well-known antioxidant reference compound. nih.govnih.govresearchgate.net Furthermore, quinoline derivatives can also act as antioxidants by chelating metal ions like Fe(II) and Fe(III), which can otherwise participate in the Fenton reaction to produce highly reactive hydroxyl radicals. researchgate.net

A study investigating a new class of quinoline derivatives found that a derivative without a selenium moiety demonstrated superior in vitro antioxidant effects. researchgate.net This compound was effective at reducing lipid peroxidation in both liver and brain tissue preparations. researchgate.net These findings underscore the potential of the quinoline scaffold in the development of novel antioxidant agents for the prevention and treatment of conditions associated with oxidative stress.

Advanced Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

For N-(6-methoxyquinolin-8-yl)acetamide, molecular docking simulations would be employed to predict how it fits into the binding pocket of a specific protein target. The simulation would generate various possible binding poses, ranked by a scoring function that estimates the binding affinity. A lower binding energy value typically indicates a more stable and favorable interaction.

Hypothetical Binding Affinity Data for this compound with a Target Protein

| Protein Target | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| Target Protein A | -8.5 | 50 |

| Target Protein B | -7.2 | 250 |

| Target Protein C | -6.1 | 1500 |

Note: The data presented in this table is illustrative and intended to demonstrate how results from molecular docking studies are typically represented. Actual values would be dependent on the specific protein target and the computational methodology used.

A crucial aspect of molecular docking analysis is the detailed examination of the non-covalent interactions that stabilize the ligand-protein complex. For this compound, this would involve identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methoxy (B1213986) group and the acetamide (B32628) moiety of the compound are potential sites for hydrogen bonding, which is a key determinant of binding specificity and affinity.

Illustrative Non-Covalent Interactions for this compound in a Protein Binding Site

| Interacting Residue of Protein | Atom/Group on Ligand | Interaction Type | Distance (Å) |

|---|---|---|---|

| Asp128 | Amide N-H | Hydrogen Bond | 2.9 |

| Tyr234 | Methoxy Oxygen | Hydrogen Bond | 3.1 |

| Leu89 | Quinoline (B57606) Ring | Hydrophobic | 3.8 |

| Val112 | Acetyl Methyl Group | Hydrophobic | 4.2 |

Note: This table provides a hypothetical representation of non-covalent interactions. The specific interacting residues and distances would be unique to the protein target under investigation.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a protein target. An MD simulation would reveal how the ligand and protein adapt to each other and the stability of the interactions identified in molecular docking.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed understanding of the electronic properties of a molecule.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, its ground state conformation. For this compound, this would provide precise bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for further electronic structure analysis, which can elucidate the distribution of electrons within the molecule and identify regions that are electron-rich or electron-poor.

Frontier molecular orbital theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. bldpharm.com A smaller HOMO-LUMO gap suggests higher reactivity. bldpharm.com

Representative Quantum Chemical Properties for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are for illustrative purposes to show the type of data generated from quantum chemical calculations. Actual values would be obtained from specific DFT or ab initio calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing crucial insights into its reactivity and intermolecular interactions. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are fundamental in predicting how a molecule will interact with biological targets such as proteins and nucleic acids. For this compound, an MEP analysis would be invaluable in understanding its potential binding modes and reactivity. Unfortunately, no studies presenting an MEP map or related data for this compound could be located.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is another powerful computational method that provides a detailed description of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and bond strengths, offering a more nuanced view of molecular stability and reactivity than simpler models. An NBO analysis of this compound would elucidate the intramolecular interactions and the delocalization of electron density, which are key determinants of its chemical behavior. Regrettably, specific NBO analysis data for this compound is not available in the public domain.

Theoretical Pharmacokinetic Profiling (e.g., Lipinski's Rules, ADME Predictions)

The assessment of a compound's pharmacokinetic properties is a critical step in drug discovery and development. This is often initiated through in silico (computer-based) predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. Lipinski's Rule of Five is a well-established guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active.

While general ADME prediction tools and the principles of Lipinski's Rules are widely documented researchgate.netnih.gov, a specific and detailed theoretical pharmacokinetic profile for this compound, complete with predictive data tables, is not available. Such a profile would typically include predictions for parameters like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The absence of this data makes it challenging to theoretically assess the compound's potential as a drug candidate.

Basic physicochemical properties for this compound, also known as 8-acetamido-6-methoxyquinoline, can be found in databases like PubChem. These include its molecular formula (C12H12N2O2) and a predicted XlogP value of 1.9, which is an indicator of its lipophilicity. uni.lu This XlogP value falls within the range suggested by Lipinski's rules (logP ≤ 5), indicating that this property is favorable for drug-likeness. However, a full evaluation against all of Lipinski's criteria and a comprehensive ADME profile requires more extensive computational modeling, which has not been published.

Comparative Studies and Exploration of Analogues and Hybrid Structures

Structure-Activity Comparisons with Known Therapeutic Agents (e.g., Primaquine (B1584692), Chloroquine)

N-(6-methoxyquinolin-8-yl)acetamide shares a core 6-methoxyquinoline (B18371) structure with the antimalarial drug primaquine . nih.gov Primaquine, an 8-aminoquinoline (B160924), is crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale. nih.govnih.gov Its activity is linked to its metabolism into reactive quinone species. nih.gov The primary structural difference between this compound and primaquine lies in the substituent at the 8-position of the quinoline (B57606) ring. While primaquine has a 4-amino-1-methylbutylamino side chain, this compound possesses a simpler acetamido group.

This difference significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. The aliphatic side chain of primaquine is crucial for its uptake and metabolism, which are essential for its antimalarial action. The acetamido group in this compound makes it a valuable precursor for creating derivatives with varied side chains to explore structure-activity relationships (SAR). For instance, modifications can be made to the length and basicity of the side chain to modulate antimalarial activity and reduce the toxicity associated with primaquine.

Chloroquine (B1663885) , another vital antimalarial drug, is a 4-aminoquinoline (B48711). Its primary mechanism involves interfering with heme detoxification in the parasite's food vacuole. While both chloroquine and this compound are quinoline derivatives, their substitution patterns are fundamentally different, leading to distinct biological targets and mechanisms of action. The 8-aminoquinoline scaffold of this compound and primaquine is associated with activity against the liver stages of malaria, whereas the 4-aminoquinoline structure of chloroquine is effective against the blood stages.

Design and Synthesis of Novel Quinoline-Based Hybrids

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced activity, a broader spectrum of action, or reduced side effects. This compound and its parent amine, 6-methoxyquinolin-8-amine, are versatile starting materials for synthesizing such hybrids. mdpi.com

Quinoline-Tetrazole Hybrids

Researchers have synthesized a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, investigating the impact of different linkers on their antiplasmodial activity. mdpi.com Starting from 6-methoxyquinolin-8-amine, a key precursor to this compound, new compounds were prepared using the Ugi-azide reaction. mdpi.com This multi-component reaction allows for the creation of diverse linkers between the quinoline and tetrazole moieties. mdpi.com

The antiplasmodial activity and cytotoxicity of these hybrids were found to be highly dependent on the nature of the linker, including its length, basicity, and substitution. mdpi.com The most active compounds in the series demonstrated significant antiplasmodial activity with promising selectivity, highlighting the potential of this hybrid approach. mdpi.com

| Compound Type | Starting Material | Key Reaction | Biological Activity |

| Quinoline-Tetrazole Hybrid | 6-methoxyquinolin-8-amine | Ugi-azide reaction | Antiplasmodial |

Quinoline-Thiazole Derivatives

Quinoline-thiazole hybrids have been explored for their antimicrobial properties. nih.govacs.org In one study, a series of new quinoline derivatives featuring a thiazole (B1198619) ring were designed and synthesized. nih.gov These compounds typically incorporate a 2-chloro-6-methoxyquinoline (B88731) core structure, with derivatization at the fourth position of the thiazole ring, and the two heterocyclic systems are connected by a hydrazone linker. acs.org

The synthesized compounds were evaluated for their antimicrobial effects against various bacterial and fungal strains. nih.govacs.org The structure-activity relationship (SAR) was clarified through both in vitro and in silico studies, with some compounds showing potent antifungal activity and low cytotoxicity against healthy cells. nih.govacs.org

| Hybrid Structure | Core Moiety | Linker | Biological Activity |

| Quinoline-Thiazole | 6-methoxy-2-chloroquinoline | Hydrazone | Antimicrobial, Antifungal |

Quinoline-Hydrazone Derivatives

The quinoline-hydrazone scaffold has emerged as a promising class of compounds with a wide range of biological activities, including antibacterial, antimalarial, and anticancer effects. nih.govresearchgate.netresearchgate.net The synthetic versatility of the quinoline ring and the hydrazone linker allows for the creation of a diverse library of derivatives. researchgate.net

For example, a series of (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone derivatives were synthesized and evaluated as DNA gyrase inhibitors and antibacterial agents. rsc.org Several of these compounds exhibited excellent in vitro activity against both Gram-positive and Gram-negative bacteria. rsc.org Docking studies suggested that these derivatives bind effectively to the active sites of DNA gyrase A and B, providing insight into their mechanism of action. rsc.org

| Derivative Class | Key Feature | Target | Biological Activity |

| Quinoline-Hydrazone | Acetohydrazide-hydrazone linkage | DNA Gyrase | Antibacterial |

| Quinoline-Hydrazide | Hydrazide-hydrazone scaffold | Not specified | Anticancer |

Quinoline-Ureidoamide Conjugates